molecular formula C20H24N2O3S2 B257591 isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B257591
M. Wt: 404.6 g/mol
InChI Key: HLUADBIOCIFNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound with potential scientific research applications. This compound is synthesized using a specific method that involves several steps. The mechanism of action of this compound is not fully understood, but it has been shown to have biochemical and physiological effects.

Mechanism of Action

The mechanism of action of isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully explore its potential applications.

Future Directions

There are several future directions for the research of isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One direction is to further investigate its mechanism of action and explore its potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its behavior in the body. Additionally, it may be worthwhile to investigate the compound's interactions with other drugs and potential side effects.

Synthesis Methods

The synthesis method for isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. The first step involves the reaction of 2-amino-4-methylpyrimidine with 2-chloroacetyl chloride in the presence of a base. The resulting product is then reacted with ethyl acetoacetate to form a pyrimidine ring. The next step involves the reaction of the pyrimidine ring with 4-(methylthio)benzaldehyde to form a thiazole ring. Finally, the carboxylic acid group is esterified with isopropyl alcohol to form the final product.

Scientific Research Applications

Isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has potential scientific research applications, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain cancer cell lines, as well as antibacterial and antifungal activity. It has also been investigated for its potential use as an anti-inflammatory agent.

properties

Product Name

isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molecular Formula

C20H24N2O3S2

Molecular Weight

404.6 g/mol

IUPAC Name

propan-2-yl 2-ethyl-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O3S2/c1-6-15-18(23)22-17(13-7-9-14(26-5)10-8-13)16(19(24)25-11(2)3)12(4)21-20(22)27-15/h7-11,15,17H,6H2,1-5H3

InChI Key

HLUADBIOCIFNQN-UHFFFAOYSA-N

SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)SC

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)SC

Origin of Product

United States

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